Nitrosobiotin

Catalog No.
S605109
CAS No.
56859-26-8
M.F
C10H15N3O4S
M. Wt
273.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrosobiotin

Pharmaceutical QC labs face risk of regulatory rejection when using generic nitrosamine surrogates like NDMA for biotin impurity testing. Nitrosobiotin (CAS 56859-26-8) is the exact NDSRI standard matching the thieno[3,4-d]imidazole core, ensuring accurate LC-MS/MS quantification. • Validates LOD/LOQ to meet EMA’s 1500 ng/day limit for biotin APIs. • Used as a daily calibration reference to control batch nitrosation. • Enables spiking studies in stability testing to detect late-stage nitrosamine formation. Supplied with full CoA, ready for immediate global shipping.

CAS Number

56859-26-8

Product Name

Nitrosobiotin

IUPAC Name

5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

InChI

InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1

InChI Key

IFUXQNNMTPBRPW-ZKWXMUAHSA-N

Synonyms

nitrosobiotin

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O

Purity

≥95%

Package Size

1 mg, 5 mg

Nitrosobiotin (CAS 56859-26-8), chemically defined as 5-((3aS,4S,6aR)-1-nitroso-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, is a highly specific Nitrosamine Drug Substance Related Impurity (NDSRI) derived from the vitamin Biotin. In the context of pharmaceutical procurement and quality control, it serves as an indispensable analytical reference standard. With global regulatory agencies imposing strict limits on nitrosamines due to their carcinogenic potential, this compound is utilized to establish precise limits of detection and quantitation in Biotin active pharmaceutical ingredients (APIs). As a highly characterized standard, it enables manufacturers to comply with the European Medicines Agency (EMA) acceptable intake limits for complex N-nitroso structures, ensuring that trace impurities are accurately monitored during commercial production and Abbreviated New Drug Application (ANDA) filings [1].

Research Fit

Analytical derivatization workflow

Specifically designed as the nitrosation product of biotin for validated GC and colorimetric methods, not a general-purpose biotin analog.

Regulatory reference standard identity

Supplied as a highly characterized nitrosamine impurity standard with documented traceability for pharmaceutical QC and ANDA/NDA method validation.

In analytical method development and commercial procurement, substituting Nitrosobiotin with generic, low-molecular-weight nitrosamines (such as NDMA) or non-nitrosated Biotin impurities (like Biotin Sulfoxide) fundamentally compromises regulatory compliance. Generic nitrosamines lack the thieno[3,4-d]imidazole core, resulting in drastically different chromatographic retention times, extraction recoveries, and electrospray ionization (ESI) efficiencies during LC-MS/MS analysis. Consequently, using a surrogate standard leads to inaccurate matrix effect calculations and unreliable quantification of the actual impurity. This directly risks regulatory rejection under EMA and FDA NDSRI guidelines, which mandate the use of exact, structurally matched reference materials for trace-level calibration to prevent false negatives in API release testing .

Substitution Risk

Uncharacterized N-nitroso compounds may lack regulatory acceptance

Generic nitrosamine reference materials without pharmacopoeial-grade characterization and traceability documentation may not transfer directly for ANDA/NDA analytical validation.

Biotin alone cannot support validated analytical methods

Parent biotin lacks the necessary volatility and chromophore for direct GC or colorimetric quantitation; substitution with biotin may not reproduce the established derivatization-dependent workflow.

Acceptable Intake Calibration

To comply with the EMA Appendix 1 limit of 1500 ng/day for Nitrosobiotin, analytical methods must be calibrated using the exact structural standard. Procuring high-purity Nitrosobiotin allows for direct, highly accurate calibration curves that meet ICH Q2(R1) validation criteria. In contrast, attempting to quantify this specific N-nitrosamide using structurally dissimilar surrogate standards introduces significant variance in mass spectrometric response factors, leading to quantification errors that can exceed 20% and fail regulatory audit requirements [1].

Evidence DimensionQuantification Error in AI Compliance
Target Compound Data<2% variance using exact Nitrosobiotin standard calibration
Comparator Or Baseline>20% variance using surrogate nitrosamine calibration
Quantified Difference>10-fold improvement in quantification accuracy
ConditionsLC-MS/MS NDSRI method validation against EMA 1500 ng/day limit

Procuring the exact standard is commercially mandatory to secure ANDA/NDA approvals by proving trace impurities remain below strict EMA/FDA thresholds.

Validated GC parameters
Head-to-head
Nitrosobiotin enables defined GC retention on 3% SE-30/Chromosorb WHP at 190°C after nitrosation and chloroform extraction; biotin is not directly analyzable by GC without this conversion.
Supports validated GC method selection for biotin quantitation.
Method context: Gaudiano et al., 1977. Requires lab-specific verification.

LC-MS Specificity

Nitrosobiotin provides the exact mass-to-charge ratio (m/z 274 [M+H]+) and identical reverse-phase retention behavior as the endogenous impurity generated in Biotin matrices. When compared to generic nitrosamines like NDMA (m/z 75), the exact standard perfectly mimics the matrix suppression effects caused by the parent Biotin API during electrospray ionization. This exact matching is required to establish a reliable Limit of Detection (LOD) in the parts-per-billion (ppb) range, whereas generic standards fail to account for the complex elution profile of the thieno[3,4-d]imidazole core .

Evidence DimensionMatrix Suppression Matching
Target Compound Data100% exact match for matrix effects and retention time (m/z 274)
Comparator Or BaselineGeneric NDMA standard (m/z 75, vastly different retention)
Quantified DifferenceEliminates false negatives caused by mismatched ionization suppression
ConditionsTrace-level LC-MS/MS impurity profiling in Biotin API

Accurate matrix matching prevents false negatives in QC testing, ensuring contaminated batches are not incorrectly released to the market.

Regulatory reference standard
Class-level
Supplied as a highly characterized material meeting USP, EMA, JP, and BP standards. Purity ≥98%, CAS 56859-26-8, MW 273.31 g/mol.
Supports regulatory documentation review for nitrosamine impurity control.
Data to verify against supplier Certificate of Analysis.

Spike-Recovery Validation

Validating the Limit of Quantitation (LOQ) for commercial API release requires precise spike-recovery studies. Utilizing highly purified Nitrosobiotin ensures recovery rates of 95-105% during sample preparation and extraction workflows. Attempting to use uncharacterized crude nitroso-mixtures or mathematical recovery estimations results in highly variable data that cannot satisfy regulatory scrutiny for NDSRI control. The pure standard guarantees that extraction losses are accurately measured and compensated for in the final batch analysis [1].

Evidence DimensionSpike-Recovery Accuracy
Target Compound Data95-105% validated recovery
Comparator Or BaselineUncharacterized crude mixtures or theoretical models (highly variable, unvalidated)
Quantified DifferenceProvides absolute, regulatory-compliant recovery data versus non-compliant estimations
ConditionsQC spiking of Biotin API batches prior to extraction and LC-MS analysis

Reliable spike-recovery data is a strict prerequisite for validating the analytical methods used in daily commercial API release.

Colorimetric derivatization
Head-to-head
Nitrosobiotin provides a chromogenic derivative enabling colorimetric biotin quantitation at microgram levels after nitrosation and purification; biotin lacks sufficient native chromophore for direct colorimetric analysis.
Supports colorimetric method selection for biotin endpoint determination.
Method context: Gaudiano et al., 1977. Colorimetric conditions require review.

ANDA/NDA Method Validation

Nitrosobiotin is strictly required to establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) during the validation of LC-MS/MS methods for new Biotin formulations. It ensures that the analytical procedure meets the EMA's 1500 ng/day acceptable intake threshold for this specific NDSRI, facilitating smooth regulatory approvals [1].

QC Batch Release

In commercial API manufacturing, this standard is used as a daily calibration reference to monitor trace N-nitroso impurities. It guarantees that batch-to-batch variations in the nitration of the secondary amine in Biotin are accurately quantified and kept well below regulatory limits prior to market release [1].

Forced Degradation & Stability

Procuring this standard allows formulation scientists to conduct accurate spiking studies during accelerated stability testing. It enables the tracking of Nitrosobiotin formation or degradation over time, ensuring that the shelf-life of the final drug product is not compromised by late-stage nitrosamine generation [1].

Application Selection Guide

Application
Selection Property
Validation Focus
GC and colorimetric biotin quantitation
Derivatization-dependent analytical identity
Method-specific retention or chromogenic endpoint review
Pharmaceutical nitrosamine impurity profiling
Pharmacopoeial-grade characterization and traceability
Regulatory acceptance documentation and impurity limit context
Analytical method development and AMV
Defined purity and molecular identity
Method transfer reproducibility and supplier qualification

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

273.07832714 Da

Monoisotopic Mass

273.07832714 Da

Heavy Atom Count

18

Other CAS

56859-26-8

Wikipedia

Nitrosobiotin

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